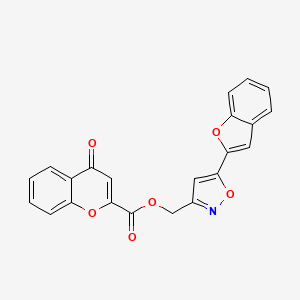

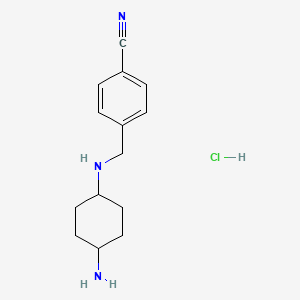

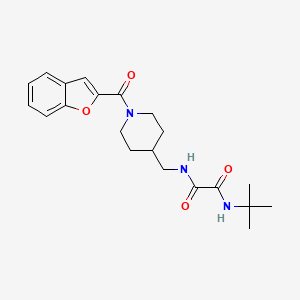

![molecular formula C17H16ClNO3 B2424800 [2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate CAS No. 387865-44-3](/img/structure/B2424800.png)

[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in many cellular processes.

科学的研究の応用

Synthesis and Structural Studies

Compounds with structural similarities to "[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate" have been synthesized and characterized, demonstrating applications in materials science and chemical synthesis. For example, Kumar et al. (2016) synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, showcasing a process involving Knoevenagel condensation, which could provide foundational knowledge for the synthesis and application of "this compound" in similar contexts (Kumar et al., 2016).

Applications in Agriculture

Derouet et al. (2003) investigated the synthesis of 1,4-polyisoprene support of 2-chloroethylphosphonic acid (ethephon), a compound used to enhance latex production by rubber trees. This study indicates the potential agricultural applications of chloroethyl-based compounds, suggesting a route for exploring the effects of "this compound" on plant growth and production (Derouet et al., 2003).

Environmental Implications

The study of chloroethylphosphonic acid's degradation to ethylene, as explored by Yang (1969), provides insights into the environmental fate and potential degradation pathways of chloroethyl-based compounds, including "this compound." Understanding these mechanisms can inform environmental risk assessments and remediation strategies for related compounds (Yang, 1969).

Corrosion Inhibition

Zarrouk et al. (2014) conducted quantum chemical calculations on quinoxalines as corrosion inhibitors, demonstrating the potential for organic compounds to protect metals from corrosion. While not directly related, this study opens the door for investigating "this compound" as a novel corrosion inhibitor, given its structural features that might interact favorably with metal surfaces (Zarrouk et al., 2014).

特性

IUPAC Name |

[2-(4-ethylanilino)-2-oxoethyl] 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-2-12-6-8-15(9-7-12)19-16(20)11-22-17(21)13-4-3-5-14(18)10-13/h3-10H,2,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTRRPRDDOSSOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-(1-methyl-2-oxopropyl)-7,8-diphenyl-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2424721.png)

![Tert-butyl N-[2-methoxy-5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]carbamate](/img/structure/B2424722.png)

![N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2424726.png)

![2-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione oxalate](/img/structure/B2424727.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2424739.png)